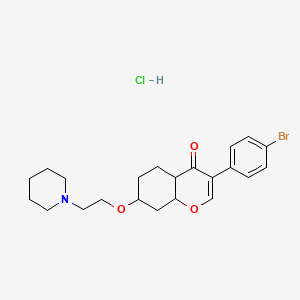
2-(5-Phenyltetrazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyltetrazol-2-yl)propanoic acid is an organic compound . It has a molecular formula of C10H10N4O2 and an average mass of 218.212 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a tetrazolyl group, which is further attached to a propanoic acid group .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Research indicates that carboxylic acids, which share a functional group with 2-(5-Phenyltetrazol-2-yl)propanoic acid, can inhibit biocatalysts like microbes at concentrations below desired yield and titer. This property is significant for the fermentation process using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, for the production of biorenewable chemicals. Understanding the inhibition mechanisms can aid in engineering robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Applications of Cinnamic Acid Derivatives
The study of cinnamic acid derivatives, which are structurally related to various carboxylic acid compounds, highlights the potential of these substances in medicinal chemistry, particularly in anticancer research. The versatility of the cinnamic acid framework allows for the synthesis of numerous derivatives with enhanced biological activity, suggesting a promising avenue for developing novel anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Environmental and Food Analysis Using Antibody-Based Methods
Antibodies against compounds structurally similar to this compound, such as phenoxyacetic acid herbicides, have been developed for environmental and food analysis. These antibodies are used in ELISA and related techniques for detecting and quantifying the presence of these compounds, demonstrating the importance of chemical analysis in environmental research and food safety (Fránek & Hruška, 2018).
Lactic Acid as a Biotechnological Route from Biomass
The conversion of biomass into lactic acid and its derivatives showcases the application of carboxylic acids in producing value-added chemicals. Lactic acid serves as a precursor for several chemicals, illustrating the potential of biomass-derived carboxylic acids in sustainable chemistry and green technology applications (Gao, Ma, & Xu, 2011).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, exemplifies the potential of biomass-derived carboxylic acids in drug synthesis. LEV and its derivatives are explored for synthesizing various pharmaceuticals, demonstrating the role of carboxylic acids in reducing drug synthesis costs and simplifying production steps, which could potentially include compounds like this compound (Zhang et al., 2021).
Mécanisme D'action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Analyse Biochimique
Biochemical Properties
Tetrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the tetrazole derivative and the biomolecules it interacts with .
Cellular Effects
Other tetrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
2-(5-phenyltetrazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7(10(15)16)14-12-9(11-13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHCGWFDVKHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22307-40-0 |
Source


|
| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)






![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)




![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
